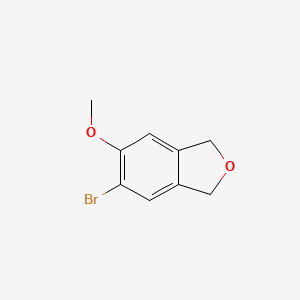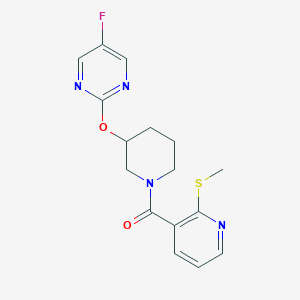
(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound can be synthesized using various chemical reactions, including carbonylative cross-coupling reactions, amide condensation reactions, and palladium-catalyzed reactions. A Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound, which in turn was converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Applications De Recherche Scientifique
Neuropharmacology Applications
- 5-HT1A Receptor Agonists : Novel derivatives of 2-pyridinemethylamine, similar in structure to the queried compound, have been identified as selective, potent, and orally active agonists at 5-HT1A receptors. These derivatives, incorporating a fluorine atom in specific positions, exhibited enhanced and long-lasting 5-HT1A agonist activity in rats after oral administration, indicating their potential as antidepressants. The addition of fluorine at the C-4 position of the piperidine ring significantly improved oral activity, with some compounds inhibiting immobility in the forced swimming test more potently than the clinically used antidepressant imipramine, suggesting marked antidepressant potential (Vacher et al., 1999).
Chemistry and Molecular Biology Applications
P2X7 Antagonists : Research on derivatives of pyrimidine, closely related to the queried compound, led to the development of novel P2X7 antagonists. These compounds showed robust receptor occupancy at low doses in rats, indicating their potential for treating mood disorders. The synthesis involved a dipolar cycloaddition reaction to access tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists, demonstrating an efficient method for creating complex heterocycles with significant biological activity (Chrovian et al., 2018).
Quantum Chemical Studies : Quantum chemical and molecular dynamic simulation studies on piperidine derivatives, including structures analogous to the queried compound, have been conducted to predict their corrosion inhibition efficiencies on iron. These studies highlight the application of computational chemistry in understanding and predicting the material science properties of chemical compounds, thereby extending the scope of their applications beyond biological systems (Kaya et al., 2016).
Antimicrobial Activity : Synthesis and in vitro antimicrobial activity assessment of oxime derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone revealed compounds with significant activity against bacterial and fungal strains. This research underscores the potential use of piperidine derivatives in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Propriétés
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S/c1-24-14-13(5-2-6-18-14)15(22)21-7-3-4-12(10-21)23-16-19-8-11(17)9-20-16/h2,5-6,8-9,12H,3-4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBCWGXZYUSXRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
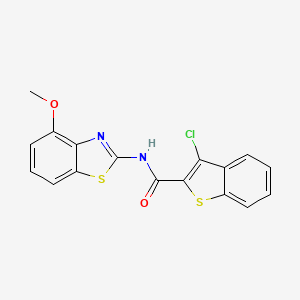
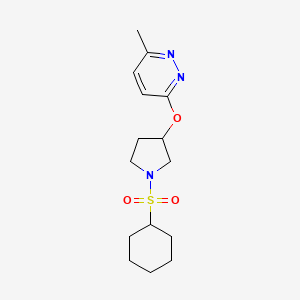


![3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine](/img/structure/B2776790.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2776793.png)
![2,4,6-trimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2776794.png)

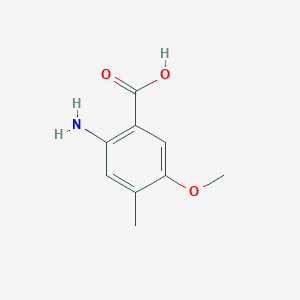
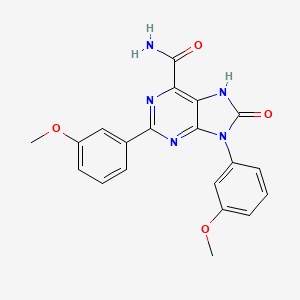

![N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2776799.png)
![3-(4-bromophenyl)-6-(3-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2776802.png)
